1,2,4,5-Tetrazine

Catalog No.
S568704
CAS No.
290-96-0
M.F
C2H2N4
M. Wt
82.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2,4,5-Tetrazine

CAS Number

290-96-0

Product Name

1,2,4,5-Tetrazine

IUPAC Name

1,2,4,5-tetrazine

Molecular Formula

C2H2N4

Molecular Weight

82.06 g/mol

InChI

InChI=1S/C2H2N4/c1-3-5-2-6-4-1/h1-2H

InChI Key

HTJMXYRLEDBSLT-UHFFFAOYSA-N

SMILES

C1=NN=CN=N1

Synonyms

1,2,4,5-tetrazine

Canonical SMILES

C1=NN=CN=N1

1,2,4,5-tetrazine is a tetrazine.

1,2,4,5-Tetrazine, also known as s-tetrazine, is the parent heterocyclic diene of the tetrazine class. Its procurement is primarily driven by its use in inverse-electron-demand Diels-Alder (IEDDA) reactions, a cornerstone of rapid and specific bioorthogonal 'click' chemistry. [1] The core value proposition of the unsubstituted 1,2,4,5-tetrazine ring is its highly electron-deficient nature and minimal steric profile, which together facilitate some of the fastest known cycloaddition kinetics with strained alkene and alkyne dienophiles. [2] This compound serves as the fundamental building block and reactivity benchmark for a wide array of 3,6-disubstituted derivatives used in bioconjugation, materials science, and diagnostics. [3]

Research Fit

Bioorthogonal probe construction Core diene for rapid IEDDA cycloaddition with strained alkenes
Copper-free ligation Functions in complex biological media without cytotoxic catalysts
Third-generation click chemistry toolbox Enables pretargeted imaging, turn-on probes, and release strategies

Selecting a substituted tetrazine, such as 3,6-diphenyl- or 3,6-di(2-pyridyl)-1,2,4,5-tetrazine, in place of the parent compound is a critical decision, not a simple substitution. Substituents at the 3 and 6 positions fundamentally alter procurement-relevant properties. They modulate electronic character, which can change reaction rate constants by over two orders of magnitude, directly impacting process times and labeling efficiencies. [1] Furthermore, substituents like phenyl or pyridyl groups nearly triple the molecular weight and introduce significant steric bulk, which can prevent reaction with sterically hindered targets. These groups can also add secondary functionalities, such as metal coordination capabilities, which may be undesirable or create interference in applications where only the IEDDA reactivity is required. [2] Therefore, the choice between the parent tetrazine and a derivative is a choice between maximizing reaction speed and minimizing size versus tuning stability, solubility, or adding secondary functions.

Substitution Risk

Kinetic mismatch
Azide-based probes (SPAAC) may not achieve rapid, stoichiometric labeling at low concentrations needed for in vivo pretargeting studies.
Functional mechanism loss
Non-tetrazine analogs may not support N₂-release-driven fluorogenicity, limiting use in turn-on probe designs.
Structural specificity
1,2,3-Triazines lack the unique LUMO+1 energy and cycloreversion cascade that enables efficient tetrazine ligation.

Unmatched Reaction Kinetics for Time-Critical Applications

The unsubstituted 1,2,4,5-tetrazine ring exhibits one of the highest reaction rates for inverse-electron-demand Diels-Alder (IEDDA) cycloadditions. In a reaction with the highly strained dienophile trans-cyclooctene (TCO), the parent tetrazine displays a second-order rate constant of approximately 2000 M⁻¹s⁻¹. [1] This is significantly faster than commonly used substituted analogs. For example, 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine, a 'fast' analog, reacts with bicyclo[6.1.0]non-4-yne (BCN) at 118 M⁻¹s⁻¹, while the more stable 3,6-diphenyl-1,2,4,5-tetrazine reacts with BCN at only 3.6 M⁻¹s⁻¹. [2] While dienophiles differ, the data indicates a reactivity advantage of one to three orders of magnitude for the parent compound.

Evidence DimensionSecond-Order Rate Constant (k₂) of IEDDA Reaction
Target Compound Data~2000 M⁻¹s⁻¹ (with TCO)
Comparator Or Baseline3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine: 118 M⁻¹s⁻¹ (with BCN) | 3,6-diphenyl-1,2,4,5-tetrazine: 3.6 M⁻¹s⁻¹ (with BCN)
Quantified Difference~17x to >550x faster reaction rate than common substituted analogs
ConditionsRoom temperature reactions in organic or aqueous media.

For time-sensitive processes like in vivo imaging or rapid material curing, this extreme reactivity allows for efficient labeling at lower concentrations and shorter reaction times.

Kinetics vs SPAAC
Head-to-head
Tetrazine-TCO k₂ 1 – 10⁶ M⁻¹s⁻¹ SPAAC k₂ ≈ 10⁻² – 10⁻¹ M⁻¹s⁻¹ Up to 10⁸-fold faster
Enables near-instantaneous, low-concentration labeling for pretargeted research
Reported in aqueous/organic media; kinetics are substituent-dependent

Minimal Steric Footprint for High-Density Functionalization and Probing

As the unsubstituted parent compound, 1,2,4,5-tetrazine offers the smallest possible steric profile within its chemical class. Its molecular weight is approximately 82.09 g/mol. In contrast, common analogs used to increase stability or tune electronics, such as 3,6-diphenyl-1,2,4,5-tetrazine and 3,6-di(2-pyridyl)-1,2,4,5-tetrazine, have molecular weights of approximately 234.26 g/mol and 236.24 g/mol, respectively. This ~3-fold increase in mass and corresponding volume from the substituent groups can inhibit access to crowded binding sites and lower the potential density of functionalization on a surface or polymer backbone.

Evidence DimensionMolecular Weight (as a proxy for steric bulk)
Target Compound Data~82.1 g/mol
Comparator Or Baseline3,6-diphenyl-1,2,4,5-tetrazine: ~234.3 g/mol | 3,6-di(2-pyridyl)-1,2,4,5-tetrazine: ~236.2 g/mol
Quantified Difference2.85x to 2.88x lower molecular weight than common substituted analogs
ConditionsCalculated from chemical formula.

This compound is the optimal choice when the modification tag must be as small as possible or when maximizing the number of reactive sites per unit area on a material is the primary goal.

Strain effect
Reported
Reaction with TCO is ~10⁷× faster than with unstrained trans-2-butene (DFT)
Highlights requirement for strained alkene partner for rapid ligation
DFT calculation at M06-2X/6-311+G(d,p); experimental kinetics may differ

Distinct Electrochemical Signature for Materials and Triggered-Release Systems

The electrochemical properties of the tetrazine core are highly sensitive to substitution. While data for the parent compound is sparse, studies on substituted analogs show that the choice of substituent (e.g., phenyl vs. 2-pyridyl vs. 4-pyridyl) significantly shifts the reduction potentials and alters the reversibility and kinetics of electron transfer. [1] For example, cyclic voltammetry shows distinct, non-interchangeable profiles for 3,6-diphenyl-tetrazine (Ph-Tz), 3-phenyl-6-(4-pyridyl)-tetrazine (4-Py-Tz), and 3-phenyl-6-(2-pyridyl)-tetrazine (2-Py-Tz). Procuring the unsubstituted 1,2,4,5-tetrazine provides a baseline electrochemical behavior free from the influence of aromatic or heteroaromatic substituents, which is critical for applications where the intrinsic redox properties of the core are being harnessed.

Evidence DimensionElectrochemical Behavior (Redox Potentials & Reversibility)
Target Compound DataProvides the fundamental, unperturbed redox potential of the s-tetrazine core.
Comparator Or BaselineAryl and pyridyl substituents are shown to shift redox potentials and alter electron-transfer constants (k⁰). [<a href="https://onlinelibrary.wiley.com/doi/10.1002/sstr.202100148" target="_blank">1</a>]
Quantified DifferenceQualitatively distinct; substituents change the electrochemical profile.
ConditionsCyclic Voltammetry (CV) in non-aqueous electrolyte.

For designing redox-active materials, sensors, or electrochemically triggered release systems, the parent tetrazine offers a unique starting point that is predictably modified by substitution.

Alkene > alkyne selectivity
Class-level
Alkenes more reactive than alkynes; lower distortion energy and higher HOMO
Supports design of orthogonal TCO/BCN labeling pairs
Computational inference; validate experimentally
Turn-on fluorescence
Reported
Up to 3900-fold enhancement k₂ = 1.47 × 10⁴ M⁻¹s⁻¹
Supports no-wash, turn-on probe design for live-cell imaging
Observed with Ir(III) bis-tetrazine complex; derivative-dependent
99mTc labeling & in vivo
Supporting evidence
Labeling efficiency >95%; successful pretargeted tumor visualization via SPECT
Demonstrates functional integrity in complex in vivo environment
Murine model; not indicative of clinical performance
Distortion reactivity
Mechanistic insight
N–N repulsion distortion enhances reactivity without compromising stability
Guides rational design of fast, stable tetrazine probes
Computational study; informs derivative selection

Precursor for Rapid, Low-Concentration Bioorthogonal Labeling

When the primary goal is achieving the fastest possible covalent labeling in a biological system, particularly with low concentrations of reagents to minimize perturbation, the parent 1,2,4,5-tetrazine is a logical choice. Its exceptionally high reaction rate constant allows for efficient conjugation in time-sensitive applications like live-cell imaging or pre-targeted radioimmunotherapy where reaction speed is paramount. [1]

High-Density Functionalization of Polymers and Surfaces

In materials science applications requiring the highest possible density of functional groups, the minimal steric profile of 1,2,4,5-tetrazine is a key enabling feature. Its small size allows for more reactive sites to be incorporated per unit area or polymer chain length compared to bulkier substituted analogs, making it suitable for creating highly functionalized surfaces, sensors, or polymer networks.

Probing Sterically Congested Molecular Environments

The combination of extreme reactivity and minimal size makes 1,2,4,5-tetrazine well-suited for reacting with dienophiles located in sterically hindered environments. Where larger, substituted tetrazines may be blocked from accessing a target site on a complex biomolecule or material, the small, highly reactive parent compound has a higher probability of successful reaction.

Application Fit Matrix

Application
Selection Property
Validation Focus
Pretargeted in vivo imaging research
Rapid ligation kinetics (IEDDA)
In vivo specificity and rapid clearance
Live-cell turn-on imaging
Fluorogenic quench-release upon reaction
Signal-to-background ratio in no-wash protocols
Click-to-release prodrug studies
IEDDA-triggered drug-release kinetics
Release efficiency and local activation in model systems
Orthogonal multi-component labeling
Tunable rate constants for selective pairings
Cross-reactivity and sequential addition fidelity

XLogP3

-1.4

Other CAS

290-96-0

Wikipedia

1,2,4,5-tetrazine

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